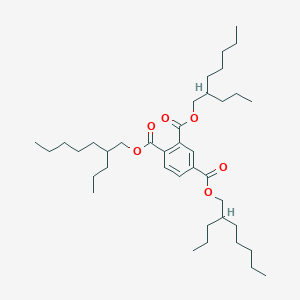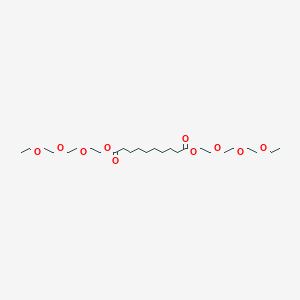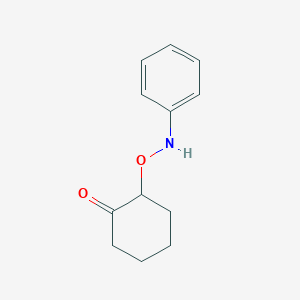
1-Aminobutane-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Aminobutane-1,4-diol is an organic compound characterized by the presence of an amino group and two hydroxyl groups attached to a four-carbon chain
準備方法
Synthetic Routes and Reaction Conditions
1-Aminobutane-1,4-diol can be synthesized through a chemoenzymatic catalysis process involving formaldehyde and 3-hydroxypropanal. This method offers excellent atom-economy and stereoselectivity, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound typically involves the hydrogenolysis of an alkyl ester of a C4 dicarboxylic acid, such as diethyl maleate, in the vapor phase .
化学反応の分析
Types of Reactions
1-Aminobutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Primary amines.
Substitution: Halogenated compounds.
科学的研究の応用
1-Aminobutane-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 1-Aminobutane-1,4-diol involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in the synthesis of more complex molecules. The compound’s effects are mediated through its ability to participate in various biochemical reactions, such as oxidation and reduction .
類似化合物との比較
Similar Compounds
4-Amino-1,2-butanediol: Similar in structure but differs in the position of the hydroxyl groups.
1,2,4-Butanetriol: Contains an additional hydroxyl group and is used in different applications.
Uniqueness
1-Aminobutane-1,4-diol is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry .
特性
CAS番号 |
400820-14-6 |
|---|---|
分子式 |
C4H11NO2 |
分子量 |
105.14 g/mol |
IUPAC名 |
1-aminobutane-1,4-diol |
InChI |
InChI=1S/C4H11NO2/c5-4(7)2-1-3-6/h4,6-7H,1-3,5H2 |
InChIキー |
DIORNGPTUKJRHG-UHFFFAOYSA-N |
正規SMILES |
C(CC(N)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione](/img/structure/B14255506.png)
![Methyl 2-[(propoxycarbonyl)oxy]benzoate](/img/structure/B14255515.png)
![4-Nitro-2-[2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-yl)ethenyl]phenol](/img/structure/B14255526.png)


![7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14255537.png)

![1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14255543.png)

![[(3-Phenoxypropyl)tellanyl]benzene](/img/structure/B14255551.png)
![2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B14255558.png)
![(2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one](/img/structure/B14255566.png)


